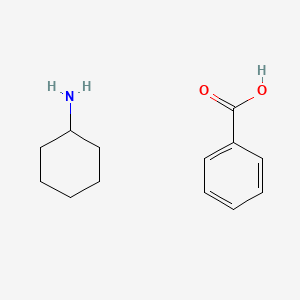
シクロヘキシルアミンベンゾエート
概要
説明
Cyclohexylamine benzoate is an organic compound formed by the reaction of cyclohexylamine and benzoic acid. It is a salt that combines the properties of both cyclohexylamine, an aliphatic amine, and benzoic acid, an aromatic carboxylic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.
科学的研究の応用
Cyclohexylamine benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of amine transport and metabolism.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceuticals.
Industry: Utilized as a corrosion inhibitor and in the production of rubber accelerators.
作用機序
Target of Action
Cyclohexylamine, a component of Cyclohexylamine Benzoate, primarily targets sodium channels in the neuronal cell membrane of peripheral nerves . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, thus influencing nerve conduction .
Mode of Action
Cyclohexylamine acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .
Biochemical Pathways
The inhibition of sodium channels by cyclohexylamine can disrupt various neuronal signaling pathways, given the fundamental role of these channels in nerve conduction .
Pharmacokinetics
The pharmacokinetics of Cyclohexylamine, a component of Cyclohexylamine Benzoate, have been studied. It has a plasma half-life ranging from 3.5 to 4.8 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose is excreted in the urine during 48 hours as unchanged drug .
Result of Action
The primary result of Cyclohexylamine’s action is the inhibition of nerve conduction due to its effect on sodium channels . This can lead to various physiological effects, depending on the specific nerves affected. For instance, it has been observed to cause a dose-dependent rise in arterial blood pressure .
Action Environment
Cyclohexylamine Benzoate is used as a volatile corrosion inhibitor . These compounds have the ability to vaporize and condense on the surface of the ferrous or nonferrous material, making the substrate less susceptible to corrosion . The effectiveness of these compounds can be influenced by various environmental factors, such as temperature, humidity, and the presence of other chemicals .
生化学分析
Biochemical Properties
Cyclohexylamine benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclohexylamine, a component of cyclohexylamine benzoate, is known to be a weak base and can participate in hydrogen bonding and ionic interactions with biomolecules . It is also involved in the synthesis of other organic compounds and acts as a precursor to sulfenamide-based reagents used as accelerators for vulcanization . The interactions of cyclohexylamine benzoate with enzymes and proteins can influence the stability and activity of these biomolecules, thereby affecting biochemical pathways.
Cellular Effects
Cyclohexylamine benzoate has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Cyclohexylamine, a component of cyclohexylamine benzoate, has been shown to cause irritation and burns upon contact with skin and eyes, and inhalation can lead to respiratory issues . Additionally, repeated exposure to cyclohexylamine may damage the liver and kidneys . These cellular effects highlight the importance of handling cyclohexylamine benzoate with care in laboratory settings.
Molecular Mechanism
The molecular mechanism of cyclohexylamine benzoate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclohexylamine, a component of cyclohexylamine benzoate, can form Schiff bases with aldehydes and ketones, which can influence various biochemical pathways . Additionally, cyclohexylamine can act as a corrosion inhibitor by forming protective films on metal surfaces, thereby preventing oxidation . These molecular interactions are crucial for understanding the biochemical effects of cyclohexylamine benzoate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylamine benzoate can change over time. The stability and degradation of cyclohexylamine benzoate are important factors to consider. Cyclohexylamine, a component of cyclohexylamine benzoate, is known to be stable under standard laboratory conditions . Prolonged exposure to air and light can lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the need for careful monitoring of cyclohexylamine benzoate in experimental settings.
Dosage Effects in Animal Models
The effects of cyclohexylamine benzoate vary with different dosages in animal models. Studies have shown that low doses of cyclohexylamine benzoate can have minimal adverse effects, while high doses can lead to toxicity and adverse effects . For instance, high doses of cyclohexylamine have been associated with liver and kidney damage in animal models . These dosage-dependent effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications of cyclohexylamine benzoate.
Metabolic Pathways
Cyclohexylamine benzoate is involved in various metabolic pathways. Cyclohexylamine, a component of cyclohexylamine benzoate, can be metabolized through the beta-ketoadipate pathway, which involves the conversion of benzoate to protocatechuate and subsequent degradation . This metabolic pathway is crucial for the detoxification and elimination of cyclohexylamine benzoate from the body. Additionally, cyclohexylamine can interact with enzymes and cofactors involved in these metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of cyclohexylamine benzoate within cells and tissues are essential for understanding its biochemical effects. Cyclohexylamine, a component of cyclohexylamine benzoate, can be transported across cell membranes through passive diffusion and active transport mechanisms . It can also interact with transporters and binding proteins, affecting its localization and accumulation within cells and tissues . These transport and distribution mechanisms are important for determining the bioavailability and efficacy of cyclohexylamine benzoate.
Subcellular Localization
The subcellular localization of cyclohexylamine benzoate can influence its activity and function. Cyclohexylamine, a component of cyclohexylamine benzoate, can be localized in various subcellular compartments, including the cytoplasm and organelles . The targeting signals and post-translational modifications of cyclohexylamine can direct it to specific compartments, affecting its biochemical interactions and efficacy . Understanding the subcellular localization of cyclohexylamine benzoate is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexylamine benzoate can be synthesized through a straightforward acid-base reaction. Cyclohexylamine, a primary amine, reacts with benzoic acid to form the salt. The reaction is typically carried out in an aqueous or alcoholic medium to facilitate the dissolution of reactants and the formation of the product.
Industrial Production Methods: In an industrial setting, cyclohexylamine benzoate is produced by mixing equimolar amounts of cyclohexylamine and benzoic acid in a solvent such as ethanol. The mixture is stirred and heated to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
化学反応の分析
Types of Reactions: Cyclohexylamine benzoate undergoes various chemical reactions, including:
Oxidation: The amine group in cyclohexylamine can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoate part can be reduced to benzyl alcohol under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cyclohexylamine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexyl nitroso compounds or cyclohexyl nitro compounds.
Reduction: Benzyl alcohol.
Substitution: N-alkyl cyclohexylamine or N-acyl cyclohexylamine.
類似化合物との比較
Cyclohexylamine: A primary amine with similar basic properties but lacks the aromatic component.
Benzoic Acid: An aromatic carboxylic acid with antimicrobial properties but lacks the amine functionality.
Cyclohexylamine Hydrochloride: A salt similar to cyclohexylamine benzoate but with hydrochloric acid instead of benzoic acid.
Uniqueness: Cyclohexylamine benzoate is unique due to its combination of aliphatic amine and aromatic carboxylic acid properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.
特性
IUPAC Name |
benzoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYUXXXOJJPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3129-92-8 | |
| Record name | Cyclohexylammonium benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylamine benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUB9DT2JK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




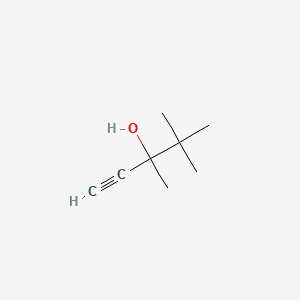
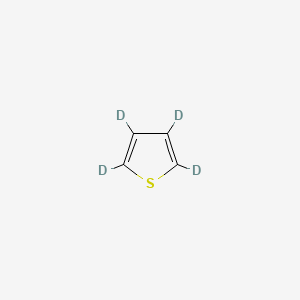
![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)
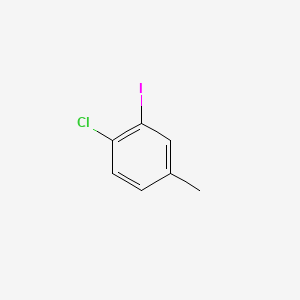
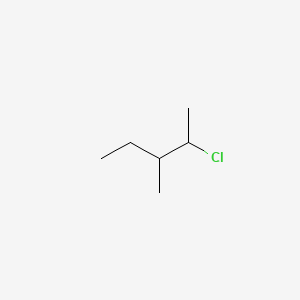
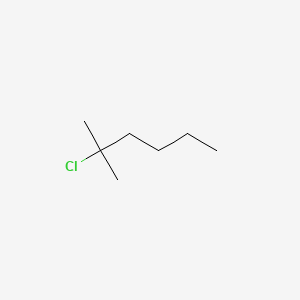

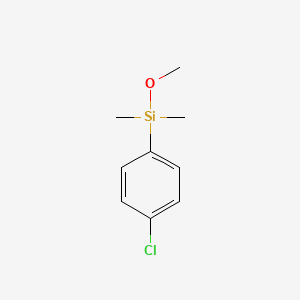
![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
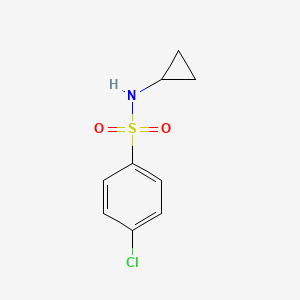
![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

